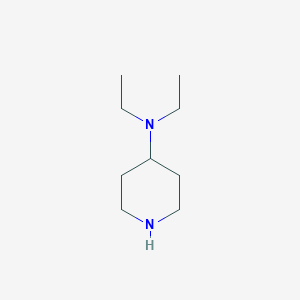

4-Diethylamino-piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-diethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-11(4-2)9-5-7-10-8-6-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXRMEUJNPVXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374233 | |

| Record name | 4-Diethylamino-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143300-64-5 | |

| Record name | 4-Diethylamino-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Diethylamino-piperidine from 4-Aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-Diethylamino-piperidine from 4-aminopiperidine. The two principal methods detailed are reductive amination and direct alkylation. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways and workflows to facilitate understanding and replication.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, often incorporated into molecules targeting a range of biological entities. The efficient and scalable synthesis of this intermediate is crucial for the advancement of pharmaceutical research and development. This guide focuses on the two most common and practical methods for its synthesis starting from the readily available 4-aminopiperidine.

Synthetic Pathways

The conversion of 4-aminopiperidine to this compound can be effectively achieved through two primary synthetic strategies:

-

Reductive Amination: This one-pot reaction involves the formation of an imine intermediate from 4-aminopiperidine and acetaldehyde, which is then reduced in situ to the desired tertiary amine. This method is often favored for its efficiency and control, minimizing the risk of over-alkylation.

-

Direct Alkylation: This method involves the direct reaction of 4-aminopiperidine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. While conceptually straightforward, this approach may require careful control of reaction conditions to prevent the formation of quaternary ammonium salts.

The overall synthetic transformation is depicted below:

Experimental Protocols

Reductive Amination of 4-Aminopiperidine with Acetaldehyde

This protocol is adapted from general procedures for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.[1][2]

Reaction Scheme:

References

An In-depth Technical Guide to the Reductive Amination Protocol for 4-Diethylamino-piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reductive amination protocol for the synthesis of 4-diethylamino-piperidine, a valuable building block in medicinal chemistry and drug development. This document details the underlying chemical principles, a specific experimental protocol, and the necessary data for successful synthesis and purification.

Introduction to Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds (aldehydes and ketones). The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound with an amine, which is then reduced in situ to the corresponding amine. This method offers a high degree of control and selectivity, often avoiding the overalkylation issues associated with direct alkylation of amines.

A key reagent in modern reductive amination is sodium triacetoxyborohydride (NaBH(OAc)₃). This mild and selective reducing agent is particularly effective because it readily reduces the protonated imine intermediate but is slow to react with the starting ketone or aldehyde, thus minimizing side reactions.[1][2] The reaction is typically carried out in aprotic solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[1][3] Acetic acid is sometimes used as a catalyst, especially for less reactive ketones.[1][3]

Experimental Protocol: Synthesis of N-Benzyl-4-diethylamino-piperidine

This protocol details the synthesis of a protected form of this compound, specifically N-Benzyl-4-diethylamino-piperidine, starting from N-benzyl-4-piperidone and diethylamine. The benzyl protecting group can be subsequently removed if the free secondary amine on the piperidine ring is required.

Reaction Scheme:

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |

| N-Benzyl-4-piperidone | 189.26 | 1.89 g | 10.0 | 1.0 |

| Diethylamine | 73.14 | 1.10 mL (0.78 g) | 10.7 | 1.07 |

| Sodium Triacetoxyborohydride | 211.94 | 2.54 g | 12.0 | 1.2 |

| 1,2-Dichloroethane (DCE) | 98.96 | 40 mL | - | - |

| Saturated Sodium Bicarbonate (aq) | - | 30 mL | - | - |

| Dichloromethane (DCM) | 84.93 | 3 x 30 mL | - | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |

Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-benzyl-4-piperidone (1.89 g, 10.0 mmol) and 1,2-dichloroethane (40 mL).

-

Stir the mixture at room temperature until the N-benzyl-4-piperidone is fully dissolved.

-

Add diethylamine (1.10 mL, 10.7 mmol) to the solution.

-

Allow the mixture to stir for 20 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

-

In a single portion, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the reaction mixture. A slight exotherm may be observed.

-

Stir the reaction at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude N-benzyl-4-diethylamino-piperidine can be purified by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes, with the polarity gradually increasing. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the product from streaking on the column.

Data Presentation

Reagent Specifications

| Reagent | Purity | Supplier | Notes |

| N-Benzyl-4-piperidone | ≥98% | Commercially Available | - |

| Diethylamine | ≥99.5% | Commercially Available | - |

| Sodium Triacetoxyborohydride | ≥95% | Commercially Available | Moisture sensitive |

| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Commercially Available | Use in a well-ventilated fume hood |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | - |

Expected Results

| Parameter | Value |

| Theoretical Yield | 2.46 g |

| Expected Yield | 75-90% |

| Appearance | Colorless to pale yellow oil |

| Purity (post-chromatography) | >98% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of N-Benzyl-4-diethylamino-piperidine.

Reductive Amination Mechanism

Caption: Simplified mechanism of reductive amination.

References

4-Diethylamino-piperidine chemical properties and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-Diethylamino-piperidine. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Chemical Properties

This compound, a substituted piperidine derivative, is a versatile building block in organic synthesis. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 143300-64-5 | [1][2][3] |

| Molecular Formula | C9H20N2 | [1][4] |

| Molecular Weight | 156.27 g/mol | [1][4] |

| IUPAC Name | N,N-diethylpiperidin-4-amine | [3][4] |

| Boiling Point | 213.9 °C at 760 mmHg; 108 °C at 6 mmHg | [2][5] |

| Density | 0.89 g/cm³ | [2][5] |

| Refractive Index | 1.478 | [5] |

| Flash Point | 71.3 °C | [5] |

| Appearance | Colorless to light yellow liquid | [2] |

| pKa | 10.32 ± 0.20 (Predicted) | [2] |

| Solubility | Soluble in organic solvents, moderately soluble in water. | [6] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reductive amination of a suitable 4-piperidone precursor. This method offers a straightforward and efficient route to the desired product.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is based on established methods for the synthesis of analogous N,N-dialkyl-4-aminopiperidines.

Materials:

-

N-Boc-4-piperidone

-

Diethylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine, saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (HCl) in dioxane (4 M)

-

Diethyl ether

Procedure:

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add diethylamine (1.2 eq). Stir the mixture at room temperature for 1 hour.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification of Boc-protected intermediate: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Deprotection: Dissolve the purified Boc-protected intermediate in a minimal amount of diethyl ether and add a 4 M solution of HCl in dioxane (excess). Stir the mixture at room temperature for 4-6 hours.

-

Isolation: The hydrochloride salt of this compound will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The free base can be obtained by neutralizing the salt with a suitable base and extracting with an organic solvent.

Purification

Purification of this compound can be achieved by vacuum distillation. Given its boiling point, distillation under reduced pressure is necessary to prevent decomposition.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization is often required for aliphatic amines to improve their detection by UV or fluorescence. However, a method using a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) could be employed for the underivatized compound. A reversed-phase method is typically suitable.

Protocol (Reversed-Phase):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: ELSD or CAD.

Potential Pharmacological Relevance and Experimental Workflows

While specific signaling pathways for this compound are not extensively documented, the 4-aminopiperidine scaffold is a well-established pharmacophore in numerous biologically active compounds, including antiviral, anticancer, and cognition-enhancing agents.[7][8] These compounds are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels.

The following diagrams illustrate a generalized experimental workflow for the synthesis and characterization of this compound and a hypothetical signaling pathway that could be investigated for a 4-aminopiperidine derivative based on the known pharmacology of this class of compounds.

Caption: General workflow for the synthesis and analysis of this compound.

Caption: Hypothetical signaling pathway for a 4-aminopiperidine derivative.

References

- 1. This compound | 143300-64-5 [m.chemicalbook.com]

- 2. 143300-64-5 | CAS DataBase [m.chemicalbook.com]

- 3. 4-Diethylaminopiperidine 95% | CAS: 143300-64-5 | AChemBlock [achemblock.com]

- 4. N,N-diethylpiperidin-4-amine | C9H20N2 | CID 2758239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Diethylamino-piperidine143300-64-5,Purity_Shanghai Jizhi Biochemical Technology Co., Ltd. [molbase.com]

- 6. CAS 143300-64-5: 4-Dietilamino-Piperidina | CymitQuimica [cymitquimica.com]

- 7. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]

- 8. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 4-Diethylamino-piperidine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Diethylamino-piperidine (CAS No. 143300-64-5). Due to the limited availability of direct experimental data in public literature, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds. Additionally, a generalized experimental protocol for the acquisition of such spectroscopic data is outlined to guide researchers in their analytical endeavors.

Introduction

This compound is a substituted heterocyclic amine with potential applications in pharmaceutical and chemical research. The piperidine scaffold is a prevalent structural motif in a wide array of bioactive molecules and approved drugs. The diethylamino substituent at the 4-position significantly influences the molecule's physicochemical properties, including its basicity, lipophilicity, and potential for intermolecular interactions. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide aims to provide a detailed predictive analysis of its spectral properties to aid in these efforts.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from spectral data of similar compounds, including 4-aminopiperidine, N,N-diethylcyclohexylamine, and piperidine.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on the known spectral data of 4-aminopiperidine and incorporate the expected electronic effects of the N,N-diethyl group.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.9 - 3.1 | m | 2H | Piperidine-H (axial at C2/C6) |

| ~2.5 - 2.7 | m | 2H | Piperidine-H (equatorial at C2/C6) |

| ~2.4 - 2.6 | q | 4H | -N(CH₂CH₃)₂ |

| ~1.7 - 1.9 | m | 2H | Piperidine-H (equatorial at C3/C5) |

| ~1.3 - 1.5 | m | 2H | Piperidine-H (axial at C3/C5) |

| ~1.0 - 1.2 | t | 6H | -N(CH₂CH₃)₂ |

| (variable) | s (br) | 1H | NH |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~55 - 60 | C4 |

| ~45 - 50 | C2/C6 |

| ~44 - 48 | -N(CH₂CH₃)₂ |

| ~30 - 35 | C3/C5 |

| ~12 - 15 | -N(CH₂CH₃)₂ |

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic frequencies of secondary amines, tertiary amines, and alkyl groups, with reference to the spectra of piperidine and N,N-diethylcyclohexylamine.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3250 | Medium | N-H stretch (secondary amine) |

| ~2960 - 2850 | Strong | C-H stretch (alkyl) |

| ~1470 - 1450 | Medium | C-H bend (alkyl) |

| ~1180 - 1020 | Medium | C-N stretch |

2.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The predicted mass spectral data for this compound is based on common fragmentation patterns of piperidine derivatives.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Predicted Fragmentation Pathway |

| 156 | [M]⁺, Molecular ion |

| 157 | [M+H]⁺, Protonated molecule (in ESI or CI) |

| 141 | Loss of a methyl group (•CH₃) |

| 127 | Loss of an ethyl group (•C₂H₅) |

| 84 | α-cleavage with loss of the diethylamino group |

| 72 | Diethylaminyl cation [N(C₂H₅)₂]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of this compound, based on common organic synthesis methodologies for similar compounds.

3.1. NMR Spectroscopy

-

Instrumentation: A 400 or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

3.2. IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

3.3. Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[1]

-

Sample Preparation:

-

EI-MS: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph (GC).

-

ESI-MS: Prepare a dilute solution of the sample in a solvent mixture suitable for ESI, such as methanol/water with a small amount of formic acid to promote protonation.[1]

-

-

Acquisition:

-

EI-MS: Use a standard ionization energy of 70 eV.[1]

-

ESI-MS: Infuse the sample solution into the ESI source. Optimize source parameters (e.g., capillary voltage, cone voltage, and desolvation gas temperature and flow) to maximize the signal of the protonated molecule [M+H]⁺.[1]

-

Tandem MS (MS/MS): For structural confirmation, select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.[1]

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel piperidine derivative like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis.

Conclusion

Disclaimer: The spectral data presented in this document are predicted values and should be used as a guide for interpretation. Experimental verification is strongly recommended for definitive structural confirmation.

References

Navigating the Solubility Landscape of 4-Diethylamino-piperidine in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Diethylamino-piperidine in various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available qualitative solubility data, outlines a detailed experimental protocol for quantitative determination, and presents a logical workflow for solvent selection. Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation development.

Core Executive Summary

This compound, a substituted heterocyclic amine, generally exhibits favorable solubility in a range of common organic solvents. This is attributed to the presence of the polar tertiary amine and the piperidine ring, which allow for effective solvation by moderately polar to polar solvents. While specific quantitative solubility data is not widely available in published literature, a qualitative understanding can be derived from the general behavior of similar amine compounds and piperidine derivatives. This guide provides a framework for researchers to determine precise solubility parameters tailored to their specific laboratory conditions.

Qualitative Solubility Profile

Based on established principles of amine and piperidine chemistry, the expected solubility of this compound is summarized below. Amines are generally soluble in organic solvents such as diethyl ether and dichloromethane[1]. The parent compound, piperidine, is miscible with water and soluble in a variety of organic solvents including alcohols, ethers, and chloroform, while showing limited solubility in nonpolar solvents like hexane[2][3]. This suggests a similar solubility pattern for its N,N-diethyl substituted derivative.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The polar hydroxyl group of the alcohol can hydrogen bond with the nitrogen atoms of this compound, facilitating dissolution. |

| Polar Aprotic | Acetone, Acetonitrile | High | The dipole-dipole interactions between the solvent and the polar amine functionality promote solubility. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents are effective at solvating a wide range of organic compounds, including amines.[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors, interacting favorably with the amine.[1][2][3] |

| Aromatic | Toluene, Benzene | Moderate | The nonpolar aromatic ring can interact with the piperidine backbone, while the overall polarity of the solute allows for some solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The significant difference in polarity between the solvent and the solute limits miscibility.[2][3] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, the following experimental protocol is recommended. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 10 mL)

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a suitable detector (GC-FID or GC-MS) or a High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or ELSD).

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess is to ensure that a saturated solution is formed.

-

Record the initial mass of the compound.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Separation of the Saturated Solution:

-

After equilibration, remove the vial from the shaker and let it stand for a short period to allow undissolved solid to settle.

-

For more effective separation, centrifuge the vial at a moderate speed (e.g., 5000 rpm) for 10-15 minutes. This will pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to use a syringe fitted with a syringe filter.

-

Transfer the filtered supernatant to a volumetric flask and dilute it to a known volume with the same organic solvent. This diluted sample will be used for analysis.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated GC or HPLC method to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample, calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Logical Workflow for Solvent Screening

The following diagram illustrates a general workflow for screening and selecting an appropriate solvent for this compound based on solubility requirements for a given application, such as a chemical reaction or purification process.

This structured approach ensures an efficient and data-driven process for identifying the optimal solvent system for this compound in a research or development setting. By combining the provided qualitative guidance with the detailed experimental protocol, researchers can confidently address the solubility challenges associated with this versatile compound.

References

Stability and Storage of 4-Diethylamino-piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 4-Diethylamino-piperidine (CAS RN: 143300-64-5). Drawing from available data and established principles of chemical stability for related compounds, this document outlines recommended storage protocols, potential degradation pathways, and methodologies for stability assessment.

Core Stability and Storage Recommendations

Proper storage is paramount to ensure the integrity and purity of this compound for research and development applications. The primary recommendation is storage at 2-8°C, with protection from light [1]. This is based on the general sensitivity of amine compounds to temperature and light-induced degradation.

For safe handling and to maintain chemical stability, the following general storage and handling guidelines, extrapolated from safety data sheets of similar piperidine derivatives, should be observed:

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Airtight Containers: Containers should be tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide, which can react with the amine.

-

Ventilation: Store in a well-ventilated area to dissipate any potential vapors.[2]

-

Incompatible Materials: Avoid storage near strong oxidizing agents and strong acids, as these can induce rapid degradation.[3]

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and maintain chemical stability.[1] |

| Light Exposure | Protect from light | To prevent photolytic degradation pathways.[1] |

| Atmosphere | Dry, inert gas (optional) | To prevent oxidation and reaction with atmospheric components. |

| Container | Tightly sealed | To prevent ingress of moisture and CO2.[2] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the functional groups present—a tertiary amine within a piperidine ring.

-

Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide. This is a common degradation pathway for tertiary amines and can be accelerated by exposure to air and light.

-

Reaction with Carbon Dioxide: Tertiary amines can react with atmospheric carbon dioxide to form carbamates, especially in the presence of moisture.

-

Thermal Degradation: At elevated temperatures, ring-opening or other complex degradation reactions may occur.

-

Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, often through radical mechanisms.

A logical workflow for investigating these potential degradation pathways is outlined below.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended. The following is a generalized protocol that can be adapted for this purpose.

Objective

To identify potential degradation products and pathways for this compound under various stress conditions, and to develop a stability-indicating analytical method.

Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol, water), and appropriate buffers.

-

Instrumentation: HPLC with a UV detector or a mass spectrometer (LC-MS), pH meter, photostability chamber, and a temperature-controlled oven.

Preparation of Stock and Stress Samples

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

Analytical Method

A stability-indicating reverse-phase HPLC (RP-HPLC) method should be developed and validated to separate the parent compound from its degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength or mass spectrometry for identification of degradation products.

The workflow for a typical forced degradation study is illustrated below.

Concluding Remarks

The stability of this compound is best maintained by storage at refrigerated temperatures (2-8°C) and protection from light. While specific degradation data is limited, the presence of a tertiary amine suggests susceptibility to oxidation. For critical applications, it is highly recommended to perform dedicated stability studies to understand the degradation profile of this compound under specific formulation and storage conditions. The protocols and logical frameworks provided in this guide offer a starting point for such investigations.

References

The 4-Diethylamino-piperidine Scaffold: A Versatile Building Block for Potent Biological Activity

For Immediate Release

This technical guide explores the significant, albeit indirect, role of 4-Diethylamino-piperidine in the development of novel therapeutics. While not possessing notable intrinsic biological activity itself, this substituted piperidine serves as a crucial and versatile scaffold in medicinal chemistry. Its structural features allow for the synthesis of a diverse range of derivatives with potent and specific activities against various biological targets. This document provides an in-depth overview for researchers, scientists, and drug development professionals on the potential applications of this chemical moiety, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The piperidine ring is a highly privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals. The 4-amino substitution, as seen in this compound and its analogs, provides a key vector for chemical modification, enabling the exploration of vast chemical space and the optimization of structure-activity relationships (SAR). Derivatives built upon this core have shown significant promise in several key therapeutic areas, including oncology, neurodegenerative disease, and metabolic disorders.

Quantitative Biological Activity of 4-Substituted Piperidine Derivatives

The following tables summarize the quantitative biological activity of various compounds synthesized using a 4-substituted piperidine scaffold, demonstrating the potency achievable from this structural starting point.

Table 1: PI3K/mTOR Kinase Inhibitory Activity

| Compound Class | Target(s) | IC₅₀ / Kᵢ (nM) | Reference Compound Example |

| Imidazo[1][2]naphthyridine | PI3Kα / mTOR | Kᵢ = 1.41 / IC₅₀ > 1000 (cell) | BEZ235 derivative |

| Pyridopyrimidinone | PI3Kα / mTOR | Kᵢ (PI3Kα) = 0.4 | PF-04691502 |

| Benzimidazole-Triazine | Pan-PI3K | IC₅₀ (PI3Kα) = 9 | - |

Table 2: Cholinesterase Inhibitory Activity

| Compound Class | Target | IC₅₀ (nM) | Selectivity |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Acetylcholinesterase (AChE) | 0.56 | 18,000x for AChE over BuChE |

| 1-Benzyl-4-[2-(phthalimidoethyl)]piperidine | Acetylcholinesterase (AChE) | 1.2 | ~34,700x for AChE over BuChE |

| Piperidinone Derivatives | Acetylcholinesterase (AChE) | 12,550 | Selective for AChE |

| Piperidinone Derivatives | Butyrylcholinesterase (BuChE) | 17,280 | Dual Inhibitor |

Table 3: Muscarinic Receptor Binding Affinity

| Compound Class | Target | Kᵢ (nM) | Notes |

| N-Substituted 4-Piperidinyl Benzilate | Muscarinic Receptors | 0.2 | N-methyl or N-ethyl substitution |

| N-Substituted 4-Piperidinyl Benzilate | Muscarinic Receptors | 0.2 | N-benzyl substitution |

| Pethidine Analogs | M₁, M₃, M₅ Receptors | 370 - 670 | Varied selectivity based on analog |

Table 4: Glucokinase (GK) Activation

| Compound Class | Target | EC₅₀ (nM) | Notes |

| Thiazole-based derivatives | Glucokinase | 18 | Potent activator with moderate glucose-lowering effect in vivo. |

| Pyrazole-based derivatives | Glucokinase | 65 | Significant glucose-lowering effect (79%) in vivo. |

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of compounds derived from the this compound scaffold. Below are representative protocols for key biological assays.

PI3K In Vitro Kinase Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ of a test compound against a PI3K isoform.

Materials:

-

PI3K enzyme (e.g., PI3Kα, β, δ, or γ)

-

PIP₂ substrate

-

ATP

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.05% CHAPS

-

Test compound (e.g., derivative of this compound) in DMSO

-

TR-FRET detection reagents (e.g., Adapta™ Universal Kinase Assay)

-

384-well plates

-

TR-FRET enabled plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute these in assay buffer to the desired final concentrations.

-

In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for vehicle control).

-

Add 2.5 µL of the PI3K enzyme solution to each well.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the product by adding the TR-FRET detection reagents as per the manufacturer's instructions.

-

Incubate for an additional 30-60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).

-

Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration. Determine the IC₅₀ value using a suitable non-linear regression model.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by quantifying the product of acetylthiocholine hydrolysis.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

Phosphate Buffer (0.1 M, pH 8.0)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in buffer)

-

ATCI (acetylthiocholine iodide) solution (75 mM in deionized water)

-

Test compound in DMSO, serially diluted in buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Blank: 180 µL of phosphate buffer.

-

Control (100% activity): 140 µL buffer, 20 µL AChE solution, 20 µL buffer (or DMSO at the same final concentration as test wells).

-

Test Wells: 140 µL buffer, 20 µL AChE solution, 20 µL of test compound working solution.

-

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding 20 µL of 15 mM ATCI solution and 20 µL of 3 mM DTNB solution to each well (except the blank).

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

-

Calculate the rate of reaction (V) for each well (ΔAbs/min) from the linear portion of the kinetic curve.

-

Correct for background by subtracting the rate of the blank from all other rates.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Muscarinic Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for muscarinic receptors.

Materials:

-

Receptor Source: Membranes from cells stably expressing a human muscarinic receptor subtype (e.g., M₁, M₂, M₃) or tissue homogenates (e.g., rat cerebral cortex).

-

Radioligand: [³H]Quinuclidinyl benzilate ([³H]QNB) or [³H]N-methylscopolamine ([³H]NMS).

-

Test compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Atropine (1 µM final concentration).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL assay buffer, 50 µL radioligand (at a concentration near its Kₑ), 100 µL membrane preparation.

-

Non-specific Binding: 50 µL atropine, 50 µL radioligand, 100 µL membrane preparation.

-

Competition Binding: 50 µL of each test compound dilution, 50 µL radioligand, 100 µL membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key concepts related to the development and mechanism of action of compounds derived from the this compound scaffold.

Caption: General synthetic workflow from a 4-substituted piperidine to a bioactive derivative.

Caption: The PI3K/AKT signaling pathway, a key target in oncology.

Caption: Simplified cholinergic synapse showing targets for piperidine-derived drugs.

References

A Technical Guide to 4-Diethylamino-piperidine and Its Analogs: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Its unique structural and physicochemical properties, such as high chemical stability, modulation of lipophilicity and water solubility, and the ability to act as both a hydrogen bond donor and acceptor, make it a highly privileged motif in drug design.[2] This technical guide provides a comprehensive review of the literature on 4-diethylamino-piperidine and its analogs, focusing on their synthesis, biological activities with quantitative data, detailed experimental protocols, and the signaling pathways they modulate.

Synthesis of this compound and Its Analogs

The synthesis of substituted piperidines is a well-established field in organic chemistry, with numerous methods available for the construction of this versatile heterocyclic ring. Common strategies include intramolecular and intermolecular cyclizations, the hydrogenation of pyridine precursors, and multicomponent reactions.[1]

A facile and efficient method for the preparation of 4-substituted-4-aminopiperidine derivatives, which can be readily adapted for the synthesis of this compound analogs, utilizes isonipecotate as a starting material.[3] The key steps in this synthetic approach involve the alkylation of the isonipecotate to introduce diversity at the 4-position, followed by a Curtius rearrangement to yield the 4-aminopiperidine core.[3]

Another versatile approach is the one-pot multicomponent synthesis, such as the Ugi four-component reaction, which allows for the rapid assembly of complex piperidine derivatives from simple starting materials.[4] For instance, the reaction of a 4-piperidone, an amine, an isocyanide, and a carboxylic acid can generate highly substituted piperidine scaffolds in a single step.[4] Reductive amination is another fundamental and widely used method for the synthesis of N-substituted piperidines.[4]

Biological Activities and Quantitative Data

Analogs of this compound have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas. These activities include anticancer, antimicrobial, antidiabetic, and neurological effects. The following tables summarize the quantitative data from the literature.

Anticancer Activity

Piperidine derivatives have shown significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[5][6][7]

| Compound/Analog Class | Cell Line | Activity Metric | Value | Reference |

| 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil derivative (9i) | - | DPP4 Inhibition (IC50) | 9.25 ± 0.57 µM | [8] |

| 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil derivative (9c) | - | DPP4 Inhibition (IC50) | 15.3 ± 0.65 µM | [8] |

| Tetrahydropyrimidine derivative (4k) | HeLa | Cytotoxicity (IC50) | 43.63 µM | [9] |

| Tetrahydropyrimidine derivative (4b) | HeLa | Cytotoxicity (IC50) | 52.59 µM | [9] |

| 4-Aminopiperidine derivative (2b) | HL-60 | Cytotoxicity (IC50) | In the same range as posaconazole | [10] |

| 4-Aminopiperidine derivative (3b) | HL-60 | Cytotoxicity (IC50) | In the same range as posaconazole | [10] |

Antimicrobial Activity

The piperidine scaffold is also a key component in the development of new antimicrobial agents.

| Compound/Analog Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Piperidine-based Sulfobetaine (P14S4) | E. hirae | Zone of Inhibition | 7.3 mm | [11] |

| Piperidine-based Sulfobetaine (P14S4) | S. aureus | Zone of Inhibition | 6.88 mm | [11] |

| Piperidine-based Sulfobetaine (P14S4) | B. subtilis | Zone of Inhibition | 6.23 mm | [11] |

| Piperidine-based Sulfobetaine (P12S3) | C. albicans | Zone of Inhibition | 7.58 mm | [11] |

| Piperidine derivative (P7) | Various bacteria | Potent antimicrobial activity | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound analogs.

Synthesis Protocol: One-Pot Reductive Amination for 4-Anilinopiperidine

This protocol is adapted from a general procedure for the synthesis of 4-anilinopiperidines and can be modified for this compound analogs.[4]

Materials:

-

1-Benzyl-4-piperidone

-

Aniline (or Diethylamine)

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexanes mixture (eluent)

Procedure:

-

In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1 equivalent) and aniline (1 equivalent) in dichloromethane.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.[4]

-

Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[4]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes eluent system to afford the pure 4-anilinopiperidine.[4]

Antimicrobial Screening: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against various microorganisms.[12]

Materials:

-

Synthesized piperidine derivatives

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB)

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Candida albicans)[12]

-

Ampicillin and fluconazole (reference antibiotics)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Dissolve the synthesized piperidine derivatives in 100% DMSO to prepare stock solutions.

-

Prepare two-fold serial dilutions of the compounds in the microtiter plates to achieve final concentrations ranging from 1 to 512 µg/mL.[12]

-

Prepare standardized inoculums of the test microorganisms in MHB to a final density of 5 × 10^5 cfu/mL.[12]

-

Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include positive controls (microorganisms with reference antibiotics) and negative controls (microorganisms in broth without any compound).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.[12]

-

The MIC is determined as the lowest concentration of the compound that prevents visible growth of the microorganism.[12]

Signaling Pathways and Molecular Mechanisms

Piperidine-containing compounds, particularly the natural product piperine, have been shown to exert their anticancer effects by modulating several key signaling pathways.[5][6] Understanding these mechanisms is crucial for the rational design of more potent and selective analogs.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Piperine has been reported to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[5]

Caption: Inhibition of the PI3K/Akt pathway by piperidine analogs.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cancer. The constitutive activation of NF-κB is observed in many tumors, where it promotes cell proliferation and survival. Piperine has been shown to suppress NF-κB activation.[5]

Caption: Suppression of the NF-κB signaling pathway.

Experimental Workflow: High-Throughput Screening for Biological Activity

The following diagram illustrates a typical workflow for the high-throughput screening of a library of synthesized this compound analogs to identify lead compounds with a desired biological activity.

Caption: High-throughput screening workflow for piperidine analogs.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cris.bgu.ac.il [cris.bgu.ac.il]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]

- 11. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

A Theoretical Guide to the Conformational Analysis of 4-Diethylamino-piperidine

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility. The three-dimensional arrangement, or conformation, of the piperidine ring and its substituents is a critical determinant of a molecule's biological activity, dictating its interaction with target receptors and enzymes. This technical guide provides a comprehensive theoretical framework for analyzing the conformational landscape of 4-Diethylamino-piperidine. While specific experimental studies on this exact molecule are not extensively documented, this paper synthesizes established principles of stereochemistry, computational chemistry, and experimental validation techniques to predict and understand its conformational behavior. We detail the foundational principles of piperidine stereochemistry, outline a robust computational workflow for theoretical analysis, and describe the experimental protocols used for validation, providing researchers with a practical guide for studying this and related substituted piperidines.

Foundational Principles of Piperidine Conformation

The conformational preference of the piperidine ring is dominated by its desire to minimize torsional and steric strain. Like its carbocyclic analog, cyclohexane, the lowest energy conformation for the piperidine ring is the chair form . In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).

The chair conformation undergoes a rapid "ring flip" at room temperature, which interconverts axial and equatorial positions. For a substituted piperidine, the two chair conformers are often not equal in energy. Bulky substituents generally prefer the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions —steric repulsion between the axial substituent and the axial hydrogens on the same side of the ring. While other conformations such as the boat and twist-boat exist, they are typically higher in energy and act as transition states for the chair-chair interconversion[1].

For this compound, the key conformational questions revolve around:

-

The orientation of the bulky diethylamino group at the C4 position.

-

The orientation of the hydrogen atom on the ring nitrogen (N-H).

-

The influence of protonation on the conformational equilibrium.

Data Presentation: Steric Strain Values

The following table summarizes the A-values for relevant functional groups, illustrating the strong energetic penalty for placing larger groups in the axial position.

| Substituent | A-value (kcal/mol) | Equatorial Preference |

| -F | 0.25 | Weak |

| -OH | 0.94 | Moderate |

| -CH₃ | 1.70 | Strong |

| -CH(CH₃)₂ (Isopropyl) | 2.21 | Very Strong |

| -N(CH₂CH₃)₂ (Diethylamino) | ~2.1 - 2.5 (Estimated) | Very Strong |

Note: The A-value for the diethylamino group is estimated based on similarly sized substituents. The fundamental principle is that its significant steric bulk will create a profound preference for the equatorial position.

Predicted Conformation of this compound

Based on foundational principles, the 4-diethylamino group, being sterically demanding, will overwhelmingly favor the equatorial position to avoid severe 1,3-diaxial interactions. The N-H proton of the piperidine ring also has a slight preference for the equatorial position[2][3]. Therefore, the most stable conformer is predicted to have both the 4-diethylamino group and the N-H proton in equatorial orientations.

References

In-Depth Technical Guide to the Safe Handling of 4-Diethylamino-piperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-Diethylamino-piperidine (CAS No. 143300-64-5). The information is intended to support researchers, scientists, and drug development professionals in handling this compound safely in a laboratory setting. Due to the limited availability of specific experimental data for this compound, information from structurally related compounds, particularly piperidine and other N-substituted piperidines, has been included to provide a thorough assessment of potential hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on available data for the compound and its analogs, it is considered harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin, eye, and respiratory tract irritation.[1]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Data is based on GHS classifications provided by PubChem and commercial suppliers for this compound and its close analogs.

Signal Word: Warning[1]

Hazard Pictograms:

Physical and Chemical Properties

Quantitative experimental data for this compound is not extensively published. The following table includes available data and predicted values.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂ | [1][2] |

| Molecular Weight | 156.27 g/mol | [1][2][3] |

| Appearance | White solid or colorless to light yellow liquid | [1][4] |

| Boiling Point | 108°C at 6 mmHg (Predicted) | [4] |

| Density | 0.89 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 10.32 ± 0.20 (Predicted) | [4] |

Toxicological Information

| Toxicity Endpoint | Value | Species | Route | Notes and References |

| LD50 (Oral) | No data available | - | - | Harmful if swallowed (GHS Category 4). Piperidine has an oral LD50 of 133-337 mg/kg in rats. |

| LD50 (Dermal) | No data available | - | - | Harmful in contact with skin (GHS Category 4). |

| LC50 (Inhalation) | No data available | - | - | Harmful if inhaled (GHS Category 4). The 4-hour LC50 for piperidine in rats is reported to be between 1330-1420 ppm.[5] |

| Skin Irritation | Causes skin irritation | - | - | GHS Category 2. Piperidine is known to cause severe skin burns. |

| Eye Irritation | Causes serious eye irritation | - | - | GHS Category 2. Piperidine can cause severe eye damage. |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: A lab coat, and chemical-resistant gloves (e.g., nitrile rubber) are essential. For tasks with a higher risk of splashing, chemical-resistant aprons and boots should be worn.

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.

Handling Procedures

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid all personal contact, including inhalation of dust or vapors.[6]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Keep containers securely sealed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

-

Store in original, tightly sealed containers.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

Spills and Leaks

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the spilled material and place it in a designated container for disposal.

-

Ventilate the area and wash the spill site after the material has been collected.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: The combustion of this compound may produce toxic and irritating fumes, including nitrogen oxides and carbon monoxide.

Experimental Protocols Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

This workflow emphasizes the importance of preparation, careful handling, and thorough post-handling procedures to ensure laboratory safety. Emergency response protocols are integrated to address unforeseen incidents.

References

- 1. 4-Diethylaminopiperidine 95% | CAS: 143300-64-5 | AChemBlock [achemblock.com]

- 2. N,N-diethylpiperidin-4-amine | C9H20N2 | CID 2758239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 143300-64-5 [m.chemicalbook.com]

- 4. 143300-64-5 | CAS DataBase [m.chemicalbook.com]

- 5. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols for 4-Diethylamino-piperidine as a Basic Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Diethylamino-piperidine is a versatile and effective basic organocatalyst for a variety of carbon-carbon bond-forming reactions. As a derivative of piperidine, its catalytic activity is primarily attributed to the basicity of the piperidine nitrogen. The presence of an electron-donating diethylamino group at the 4-position enhances the basicity of the ring nitrogen, making it a more potent catalyst compared to unsubstituted piperidine in certain applications. This increased basicity facilitates the deprotonation of acidic methylene compounds, a key step in many condensation and addition reactions. Furthermore, its steric profile can influence the stereochemical outcome of reactions. These application notes provide an overview of the utility of this compound in key organic transformations and offer detailed protocols for its use.

Key Applications

This compound is particularly effective in catalyzing the following classes of organic reactions:

-

Knoevenagel Condensation: A fundamental reaction for the formation of α,β-unsaturated compounds.

-

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

-

Multi-component Reactions: Efficient one-pot syntheses of complex molecules, such as coumarins and functionalized piperidines.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. This compound serves as an efficient basic catalyst by deprotonating the active methylene compound to generate a reactive enolate intermediate.

General Reaction Scheme:

A carbonyl compound reacts with an active methylene compound in the presence of this compound to yield an α,β-unsaturated product.

Caption: General workflow for the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of Benzylidene Malononitrile

Materials:

-

Benzaldehyde

-

Malononitrile

-

This compound

-

Ethanol (or other suitable solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 mmol, 1.0 eq) and malononitrile (1.1 mmol, 1.1 eq) in ethanol (10 mL).

-

Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.

-

Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure benzylidene malononitrile.

Representative Data:

| Entry | Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Malononitrile | 10 | Ethanol | 1 | >95 |

| 2 | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | 10 | Toluene | 3 | 92 |

| 3 | 4-Nitrobenzaldehyde | Malononitrile | 10 | Ethanol | 0.5 | >98 |

| 4 | Cyclohexanone | Meldrum's Acid | 15 | Dichloromethane | 5 | 88 |

Michael Addition

This compound can effectively catalyze the Michael (or conjugate) addition of soft nucleophiles to α,β-unsaturated carbonyl compounds. The catalyst functions by activating either the nucleophile through deprotonation or the electrophile through the formation of an iminium ion intermediate.

General Reaction Scheme:

A Michael donor adds to a Michael acceptor in the presence of this compound.

Caption: General workflow for the Michael addition.

Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone

Materials:

-

Chalcone

-

Diethyl malonate

-

This compound

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry 50 mL round-bottom flask under an inert atmosphere, dissolve chalcone (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL).

-

Add diethyl malonate (1.2 mmol, 1.2 eq) to the solution.

-

Add this compound (0.15 mmol, 15 mol%) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired Michael adduct.

Representative Data:

| Entry | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Chalcone | Diethyl Malonate | 15 | THF | 12 | 90 |

| 2 | Methyl Vinyl Ketone | Nitromethane | 10 | Methanol | 8 | 85 |

| 3 | Cyclohexenone | Thiophenol | 5 | Dichloromethane | 2 | >95 |

| 4 | Acrylonitrile | Indole | 20 | Acetonitrile | 24 | 78 |

Multi-component Synthesis of Coumarins

This compound is an excellent catalyst for the one-pot synthesis of coumarin derivatives from salicylaldehydes and active methylene compounds. This reaction proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization.

General Reaction Scheme:

A one-pot reaction of salicylaldehyde, an active methylene compound, and an amine (optional) catalyzed by this compound to form a coumarin derivative.

Caption: Workflow for coumarin synthesis.

Experimental Protocol: Synthesis of 3-Acetylcoumarin

Materials:

-

Salicylaldehyde

-

Ethyl acetoacetate

-

This compound

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a 50 mL round-bottom flask, combine salicylaldehyde (1.0 mmol, 1.0 eq) and ethyl acetoacetate (1.1 mmol, 1.1 eq) in ethanol (15 mL).

-

Add this compound (0.1 mmol, 10 mol%) to the mixture.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature. The product will precipitate.

-

Filter the solid, wash with cold ethanol, and dry to obtain pure 3-acetylcoumarin.

Representative Data:

| Entry | Salicylaldehyde Derivative | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Salicylaldehyde | Ethyl Acetoacetate | 10 | Ethanol | 3 | 94 |

| 2 | 5-Bromosalicylaldehyde | Diethyl Malonate | 10 | Ethanol | 4 | 91 |

| 3 | Salicylaldehyde | Malononitrile | 5 | Water | 1 | >98 |

| 4 | 2-Hydroxy-1-naphthaldehyde | Ethyl Cyanoacetate | 15 | Toluene | 6 | 89 |

Safety Precautions

This compound is a corrosive and flammable liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a highly effective and versatile basic organocatalyst for a range of important organic transformations. Its enhanced basicity compared to piperidine often leads to higher reaction rates and yields. The protocols provided herein serve as a starting point for researchers to explore the utility of this catalyst in their synthetic endeavors. Optimization of reaction conditions may be necessary for specific substrates.

Application of 4-Diethylamino-piperidine in the Synthesis of Antipsychotic Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract